molecular formula C7H15N3O3 B2774671 Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate CAS No. 742655-88-5

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate

Cat. No.: B2774671
CAS No.: 742655-88-5
M. Wt: 189.215
InChI Key: JVJIDUNQGFPNLO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is an organic compound with the molecular formula C7H14N2O3 This compound is a derivative of amino acids and is characterized by the presence of an amino group, a carbamoylamino group, and a methyl ester group

Scientific Research Applications

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for similar compounds, such as Pentane, indicates that it is highly flammable, harmful if swallowed, and causes serious eye irritation . It is advised to handle with care, avoid heat/sparks/open flames/hot surfaces, and use only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate typically involves the reaction of amino acid derivatives with carbamoylating agents. One common method is the reaction of an amino acid ester with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamoylamino group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts such as acids or bases.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-5-(carbamoylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJIDUNQGFPNLO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCNC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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